PI3K/mTOR Inhibitor-4

Description

Properties

Molecular Formula |

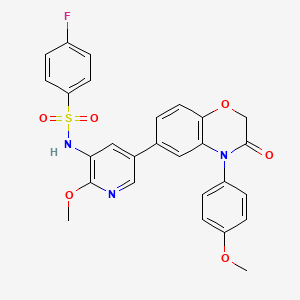

C27H22FN3O6S |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

4-fluoro-N-[2-methoxy-5-[4-(4-methoxyphenyl)-3-oxo-1,4-benzoxazin-6-yl]pyridin-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C27H22FN3O6S/c1-35-21-8-6-20(7-9-21)31-24-14-17(3-12-25(24)37-16-26(31)32)18-13-23(27(36-2)29-15-18)30-38(33,34)22-10-4-19(28)5-11-22/h3-15,30H,16H2,1-2H3 |

InChI Key |

MVOGBVAVCQDEHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)COC3=C2C=C(C=C3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/mTOR Inhibitor-4 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . The starting materials are often commercially available compounds such as isopropyl malonate and triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product are maintained.

Chemical Reactions Analysis

Types of Reactions

PI3K/mTOR Inhibitor-4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

PI3K/mTOR Inhibitor-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PI3K/mTOR Inhibitor-4 exerts its effects by inhibiting both the PI3K and mTOR pathways. This dual inhibition disrupts the signaling pathways that regulate cell growth, proliferation, and survival . The compound targets the active sites of both PI3K and mTOR, thereby preventing their activation and subsequent downstream signaling .

Comparison with Similar Compounds

Potency and Selectivity

Table 1: Key Inhibitors and Their IC50/Ki Values

| Compound | PI3Kα (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Key Features |

|---|---|---|---|---|---|

| PI3K/mTOR Inhibitor-4 | 0.63 | 9.2 | 22 | 13.85 | Pan-class I, oral bioavailability |

| PQR309 | 8.6 | 7.8 | 8.2 | 23.4 | Brain-penetrant, clinical candidate |

| PKI-402 | 120 | N/A | N/A | 151 | Early-stage dual inhibitor |

| PQR514 | 2.2 (Ki) | N/A | N/A | 32.7 (Ki) | Difluoromethyl moiety enhances PI3K affinity |

| PI3K/mTOR Inhibitor-12 | 0.06 | N/A | N/A | 3.12 | High selectivity, low hepatotoxicity |

| mTOR Inhibitor-3 | N/A | N/A | N/A | 1.5 (Ki) | mTOR-specific, no PI3K activity |

Key Observations:

- Potency : this compound exhibits superior PI3Kα inhibition (0.63 nM) compared to PKI-402 (120 nM) and PQR309 (8.6 nM) but is less potent than PI3K/mTOR Inhibitor-12 (0.06 nM) . Its mTOR activity (13.85 nM) is stronger than PKI-402 (151 nM) but weaker than mTOR Inhibitor-3 (1.5 nM) .

- Selectivity : Unlike mTOR-specific inhibitors (e.g., mTOR Inhibitor-3), this compound broadly targets all class I PI3K isoforms, which may increase efficacy in tumors lacking PIK3CA mutations but raise toxicity concerns .

Structural and Mechanistic Insights

- Dual Targeting : Dual inhibitors like this compound exploit the structural homology between PI3K and mTOR catalytic sites to block both pathways simultaneously, preventing compensatory signaling .

- Chemical Optimization: PQR514 incorporates a difluoromethyl-pyrimidine group, enhancing PI3K binding affinity (Ki = 2.2 nM for PI3Kα) compared to CF3-substituted analogs .

Preclinical and Clinical Relevance

Q & A

Q. What is the molecular mechanism of action of PI3K/mTOR Inhibitor-4, and how does its target selectivity impact experimental design?

this compound is a pan-class I PI3K/mTOR inhibitor with enzymatic IC50 values of 0.63 nM (PI3Kα), 22 nM (PI3Kγ), 9.2 nM (PI3Kδ), and 13.85 nM (mTOR) . Its dual inhibition disrupts downstream signaling pathways (e.g., Akt activation), leading to cell cycle arrest and apoptosis. Researchers must validate target engagement using kinase activity assays (e.g., ELISA-based phospho-Akt/mTORC1 substrate analysis) and select cell lines with PI3K/mTOR pathway dependency (e.g., MDA-MB-231 for breast cancer studies) . Dose-response curves should account for differential IC50 values across targets to avoid off-pathway effects.

Q. What are the critical considerations for designing in vitro experiments with this compound?

Key factors include:

- Cell line selection : Prioritize models with PTEN loss or PI3Kα mutations (e.g., PIK3CA-mutant cell lines) to maximize sensitivity .

- Treatment duration : Due to its oral bioavailability and metabolic stability, long-term exposure (≥72 hours) may be required to observe apoptosis or autophagy .

- Combination with serum-free conditions : Serum deprivation can amplify PI3K/mTOR pathway dependency, enhancing inhibitor efficacy in viability assays .

Q. How can researchers address contradictory data regarding this compound’s efficacy across cancer models?

Discrepancies may arise from variations in PI3K isoform expression (e.g., PI3Kδ in hematological cancers vs. PI3Kα in solid tumors). Mitigation strategies include:

- Isoform-specific siRNA knockdown : Confirm target contribution to observed effects .

- Pharmacodynamic biomarkers : Measure phosphorylated ribosomal protein S6 (p-S6) for mTOR inhibition or p-Akt (Ser473) for PI3K inhibition to correlate activity with response .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate resistance mechanisms to this compound?

Resistance may involve feedback activation of ERK or RTK pathways. Methodologies include:

- Reverse-phase protein arrays (RPPA) : Profile global signaling changes post-treatment to identify compensatory pathways .

- CRISPR screens : Target candidate genes (e.g., MAPK/ERK nodes) to validate their role in resistance .

- Co-treatment with MEK inhibitors : Assess synergy in resistant cell lines to counteract adaptive survival signals .

Q. How can the oral bioavailability of this compound be leveraged in preclinical in vivo studies?

- Dosing regimens : Optimize based on pharmacokinetic studies (e.g., 10–30 mg/kg oral administration in xenograft models) to maintain plasma concentrations above IC50 thresholds .

- Tumor microenvironment (TME) analysis : Use IHC to evaluate pathway suppression (p-S6 reduction) and apoptosis (cleaved caspase-3) in harvested tumors .

- Combination with immunotherapy : Test efficacy in immunocompetent models, as mTOR inhibition may enhance T-cell infiltration .

Q. What strategies can resolve off-target effects when this compound is used at high concentrations?

- Kinase profiling assays : Screen against unrelated kinases (e.g., ATM, GLS1) to exclude off-target activity .

- Rescue experiments : Overexpress constitutively active Akt/mTOR mutants to confirm on-target effects .

- Structural modeling : Compare inhibitor binding to mTOR vs. PI3Kα using crystallography data (e.g., 4JSV for mTOR) to refine specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.